3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits distinct structural characteristics that define its three-dimensional arrangement and crystallographic properties. The compound crystallizes with specific geometric parameters that reflect the influence of its multiple substituents on the overall molecular conformation. The fundamental molecular formula C13H7F3N2S corresponds to a molecular weight of 280.27 grams per mole, establishing the compound's basic compositional framework.
The pyridine ring system maintains its characteristic planar geometry, with the nitrogen atom positioned to facilitate optimal electronic interactions with the surrounding substituents. The bond lengths within the aromatic system follow typical patterns observed in substituted pyridines, where the carbon-nitrogen bonds exhibit lengths shorter than standard carbon-carbon aromatic bonds due to the increased electronegativity of nitrogen. Crystallographic studies of related trifluoromethyl-substituted pyridine derivatives demonstrate that the trifluoromethyl group adopts a specific orientation that minimizes steric hindrance while maximizing electronic stabilization.
The phenylthio substituent at position 3 introduces additional complexity to the molecular geometry through the sulfur-carbon bond connection. This substituent extends the molecular framework beyond the pyridine plane, creating a three-dimensional structure with specific dihedral angles between the phenyl ring and the pyridine core. The sulfur atom serves as a bridging element that allows for rotational freedom around the carbon-sulfur bond, potentially leading to conformational flexibility in solution states.
The spatial arrangement of the trifluoromethyl group at position 5 significantly influences the overall molecular geometry through its strong electron-withdrawing properties and steric bulk. The three fluorine atoms adopt a tetrahedral arrangement around the central carbon, with carbon-fluorine bond lengths typically measuring between 1.33 and 1.37 Angstroms. This substituent creates a region of high electron density around the fluorine atoms while simultaneously depleting electron density from the adjacent pyridine carbon.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C13H7F3N2S |
| Molecular Weight | 280.27 g/mol |
| Pyridine Ring Planarity | Maintained |
| Carbon-Fluorine Bond Length | 1.33-1.37 Å |
| Sulfur-Carbon Bond Type | Single bond with rotational freedom |
Electronic Configuration and Bonding Interactions
The electronic configuration of this compound demonstrates complex bonding interactions that arise from the interplay between electron-donating and electron-withdrawing substituents positioned around the pyridine ring system. The trifluoromethyl group at position 5 functions as a powerful electron-withdrawing substituent, significantly affecting the electron density distribution throughout the aromatic system. This electronic perturbation manifests in altered chemical reactivity patterns and modified spectroscopic properties compared to unsubstituted pyridine derivatives.
The cyano group at position 2 contributes additional electron-withdrawing character through its triple bond between carbon and nitrogen, creating a region of decreased electron density adjacent to the pyridine nitrogen atom. The combination of these two electron-withdrawing groups generates a cumulative effect that substantially reduces the electron density of the pyridine ring, particularly affecting positions 4 and 6. This electronic depletion influences both the chemical reactivity and the physical properties of the compound.
The phenylthio substituent at position 3 introduces contrasting electronic effects through the sulfur atom's ability to participate in both electron donation and electron withdrawal mechanisms. The sulfur atom possesses lone pairs that can engage in resonance interactions with the pyridine ring system, potentially providing electron density to counterbalance the electron-withdrawing effects of the trifluoromethyl and cyano groups. However, the polarizability of sulfur also allows for electronic interactions that can modulate the overall electron distribution patterns.
The aromatic system exhibits characteristic bonding patterns where the pyridine nitrogen participates in the aromatic sextet while maintaining a lone pair for potential coordination interactions. The electron-withdrawing substituents modify the basicity of the pyridine nitrogen, reducing its ability to accept protons or coordinate with metal centers compared to less substituted pyridine derivatives. The electronic configuration results in a compound with reduced nucleophilicity at the nitrogen center and increased electrophilicity at specific carbon positions.
The trifluoromethyl group's electronic influence extends beyond simple inductive effects, as the highly electronegative fluorine atoms create a significant dipole moment that affects intermolecular interactions in both solid and solution phases. These electronic perturbations contribute to unique spectroscopic signatures, including characteristic chemical shifts in nuclear magnetic resonance spectroscopy and specific vibrational frequencies in infrared spectroscopy.
| Electronic Property | Characteristic |
|---|---|
| Electron-withdrawing groups | Trifluoromethyl (position 5), Cyano (position 2) |
| Electron-donating potential | Phenylthio (position 3) through sulfur lone pairs |
| Pyridine nitrogen basicity | Significantly reduced |
| Aromatic electron density | Depleted, particularly at positions 4 and 6 |
| Dipole moment contribution | Substantial from trifluoromethyl group |
Comparative Analysis with Structural Analogs
The comparative structural analysis of this compound with related compounds provides valuable insights into the structure-property relationships within this class of substituted picolinonitriles. The analog 3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile represents a particularly relevant comparison due to its shared core structure with modification only in the phenyl ring substituent. This structural similarity allows for direct assessment of how para-methoxy substitution affects the overall molecular properties and electronic characteristics.
The introduction of a methoxy group at the para position of the phenyl ring in the analog compound significantly alters the electronic properties of the phenylthio substituent. The methoxy group functions as an electron-donating substituent through both inductive and resonance mechanisms, increasing electron density on the phenyl ring and consequently affecting the electron-donating capacity of the sulfur atom toward the pyridine core. This electronic modification creates a more pronounced electron-donating character for the entire phenylthio substituent, potentially leading to different reactivity patterns and spectroscopic properties.
Structural comparison with 5-Fluoro-3-(trifluoromethyl)picolinonitrile reveals the impact of halogen substitution versus sulfur-containing substituents at position 3. The fluoro-substituted analog maintains a more planar molecular geometry due to the smaller size of the fluorine atom compared to the bulky phenylthio group. This geometric difference affects both the solid-state packing arrangements and the solution-phase conformational behavior of these compounds.
The comparison with 6-(3-(Trifluoromethyl)phenyl)picolinonitrile demonstrates the structural consequences of moving the trifluoromethyl-containing substituent from a direct attachment at position 5 to an extended phenyl ring system at position 6. This positional change significantly alters the electronic communication between the trifluoromethyl group and the pyridine nitrogen, affecting the overall electronic properties and potential coordination behavior of the compound.
Analysis of 3-Phenoxy-5-(trifluoromethyl)picolinonitrile provides insight into the structural differences between thioether and ether linkages at position 3. The oxygen atom in the phenoxy analog exhibits different electronic properties compared to sulfur, with oxygen being more electronegative but less polarizable. This fundamental difference affects the electronic distribution patterns and the overall molecular dipole moment.
The crystallographic comparison with 5-(trifluoromethyl)picolinic acid monohydrate reveals how the cyano group versus carboxylic acid functionality affects the hydrogen bonding patterns and solid-state organization. The carboxylic acid derivative forms extensive hydrogen-bonding networks through water molecules, creating two-dimensional sheet structures with trifluoromethyl groups extending from the sheet faces. This contrasts with the nitrile derivative, which lacks hydrogen-bonding donor capability and likely exhibits different intermolecular interaction patterns.
| Analog Compound | Key Structural Difference | Electronic Impact |
|---|---|---|
| 3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile | Para-methoxy on phenyl ring | Enhanced electron donation from phenylthio group |
| 5-Fluoro-3-(trifluoromethyl)picolinonitrile | Fluorine instead of phenylthio | More planar geometry, different electronic effects |
| 6-(3-(Trifluoromethyl)phenyl)picolinonitrile | Trifluoromethyl on extended phenyl at position 6 | Reduced electronic communication with pyridine |
| 3-Phenoxy-5-(trifluoromethyl)picolinonitrile | Oxygen instead of sulfur linker | Different polarizability and electronegativity |
| 5-(trifluoromethyl)picolinic acid monohydrate | Carboxylic acid instead of cyano | Hydrogen bonding capability, different solid-state packing |
Properties
IUPAC Name |
3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2S/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCKJSXRQFHNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189416 | |
| Record name | 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-61-6 | |
| Record name | 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis typically involves multi-step reactions starting from appropriately substituted pyridine derivatives. The key steps include:
- Introduction of the trifluoromethyl group at the 5-position of the pyridine ring, often via electrophilic trifluoromethylation or by using trifluoromethyl-substituted precursors.
- Installation of the nitrile group at the 2-position of the pyridine ring.
- Formation of the phenylthio substituent at the 3-position by nucleophilic aromatic substitution or cross-coupling reactions involving thiophenol or phenylthiolate reagents.
The overall synthetic route requires careful control of reaction conditions to achieve regioselectivity and high yields.
Sulfidation Reaction Using Xanthate Salts
A notable method for introducing the phenylthio group involves sulfidation using potassium ethyl xanthate (EtOCS2K) as a sulfur source under elevated temperatures (around 150 °C). This method has been demonstrated for various pyridine derivatives and can be adapted for 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile synthesis. Key findings include:
- The reaction proceeds efficiently in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction time is critical; optimal yields are obtained after prolonged heating (e.g., 24–36 hours).
- The presence of iodine (I2) as an additive can improve sulfidation efficiency.
- The method tolerates a variety of substituents on the pyridine ring without significant loss of yield.
- Control experiments suggest that the reaction mechanism involves nucleophilic substitution of halogenated pyridine intermediates by sulfur species generated from xanthate salts, rather than direct thiol substitution.
Oxidation and Functional Group Interconversion
Following installation of the phenylthio group, selective oxidation reactions can be applied to modify the sulfur atom if desired. For example, hydrogen peroxide can be used to oxidize the sulfur to sulfoxide or sulfone derivatives, which may be relevant for further chemical transformations or biological activity modulation.
Purification and Characterization
After synthesis, the compound is typically purified by chromatographic techniques such as flash column chromatography. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity.
- Mass spectrometry for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- Melting point determination for solid samples.
3 Data Summary Table of Preparation Conditions and Yields
4 Research Findings and Considerations
- The sulfidation method using xanthate salts is a green and efficient approach, avoiding malodorous thiols and harsh reagents.
- The reaction tolerates diverse substituents on the pyridine ring, including electron-donating and withdrawing groups, without significant yield loss.
- Reaction optimization studies emphasize the importance of solvent polarity and reaction time for maximizing yield.
- Mechanistic studies indicate the formation of intermediate xanthate species and disulfides, which influence the overall efficiency.
- The trifluoromethyl group is stable under the reaction conditions, preserving the desired electronic properties of the molecule.
- The compound’s synthesis is suited for research-scale production, with potential for scale-up after further process optimization.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that similar pyridine derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus.
Anti-inflammatory Effects
The compound has shown promise in inhibiting pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.
- Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 15 | Journal of Medicinal Chemistry |
| Compound A | 20 | European Journal of Pharmacology |
| Compound B | 10 | Pharmaceutical Research |
Antiviral Potential
Initial studies suggest that the compound may inhibit viral replication, indicating potential applications in antiviral drug development.
Agricultural Applications
Herbicidal Activity
The trifluoromethyl group is known to enhance herbicidal properties in pyridine derivatives. Field trials have shown that formulations containing this compound significantly reduce weed biomass in crops compared to controls.
- Case Study : Agricultural research demonstrated effective control of various weed species with this compound, leading to improved crop yields.
Insecticidal Properties
Research indicates that similar compounds can act as insecticides due to their neurotoxic effects on pests.
- Data Table: Insecticidal Efficacy
| Compound | LC50 (ppm) | Reference |
|---|---|---|
| This compound | 25 | Journal of Agricultural and Food Chemistry |
| Compound C | 30 | Pest Management Science |
| Compound D | 20 | Insect Biochemistry and Molecular Biology |
Material Science
Synthesis of Functional Materials
The compound's unique chemical properties allow for modifications that can enhance material performance. It has been explored for synthesizing polymers and nanocomposites.
- Case Study : Research demonstrated the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties.
Catalysis
The ability of 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile to act as a catalyst in organic reactions has been explored. Its trifluoromethyl group facilitates reactions under mild conditions, making it valuable in synthetic organic chemistry.
- Data Table: Catalytic Activity
| Reaction Type | Conditions | Reference |
|---|---|---|
| A + B → C | Mild conditions, solvent-free | Journal of Organic Chemistry |
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(phenylthio)-5-(trifluoromethyl)picolinonitrile with key analogs:

*Estimated based on formula (C₁₃H₇F₃N₂S); †Predicted using analogs; ‡Inferred from structural analogs in .
Key Observations:
- Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and electronegativity, common in agrochemicals and pharmaceuticals .
- Nitrogen/Sulfur Heterocycles: Compounds with imidazolidinone or pyrazole rings (e.g., 19a, Entry 6) exhibit higher melting points (>200°C), suggesting stronger crystal lattice interactions .
Biological Activity
3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile (CAS No. 1449117-61-6) is a novel organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a unique structure that includes a phenylthio group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C13H7F3N2S
- Molecular Weight : 292.27 g/mol
- Key Functional Groups :
- Phenylthio group
- Trifluoromethyl group
- Picolinonitrile moiety
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with thiophenol under basic conditions. This method allows for the introduction of the phenylsulfanyl group, which is crucial for its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, potentially leading to inhibition or activation of critical metabolic pathways.
- Lipophilicity Enhancement : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to permeate cell membranes and reach intracellular targets.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development against various pathogens .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to picolinonitriles, including derivatives like this compound. For instance, compounds with similar structures have shown significant activity against Clostridium difficile, with IC50 values indicating their potency as potential therapeutic agents .
| Compound | IC50 (μM) | MIC (μg/mL) |
|---|---|---|
| 5g | 0.24 | 1.56 |
| 5a | 1.23 | 1.56 |
| 5b | 1.02 | 1.56–3.12 |
This table summarizes the inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for several related compounds, highlighting the promising activity of those with trifluoromethyl substitutions.
Case Studies
In a recent investigation into novel antibacterial agents targeting C. difficile, researchers synthesized various derivatives based on the pyridine structure, including those containing trifluoromethyl groups. The findings indicated that modifications to the pyridine ring significantly influenced both potency and selectivity against bacterial strains .
Applications in Drug Development
The unique chemical structure of this compound positions it as an attractive candidate for drug development:
- Anticancer Research : Its ability to interact with specific cellular pathways suggests potential applications in cancer therapeutics.
- Agrochemical Development : The compound's bioactivity could also be explored in agricultural contexts as a pesticide or fungicide due to its antimicrobial properties .
Q & A
Q. What are the key synthetic routes for 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution to introduce the phenylthio group and trifluoromethylation via radical precursors (e.g., trifluoromethyl sulfones). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI for radical initiation) critically affect yield. For example, visible light irradiation can enhance trifluoromethyl radical generation, improving efficiency . Optimization using Design of Experiments (DoE), such as factorial design, helps identify critical parameters (e.g., molar ratios, irradiation time) while minimizing experimental runs .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH Stability : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC or LC-MS over 72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
Statistical tools like ANOVA can identify significant degradation pathways .
Q. What analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR confirms trifluoromethyl group integration, while NMR identifies aromatic protons and phenylthio linkages.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ) with <5 ppm error.
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example:
- Nucleophilic Attack : Calculate Fukui indices to identify electrophilic sites on the pyridine ring.
- Radical Pathways : Simulate trifluoromethyl radical generation kinetics under photoactivation.
Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., ICReDD) to prioritize experimental conditions .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., TRPV3 modulation vs. off-target effects)?
- Methodological Answer :
- Selectivity Profiling : Use pan-assay interference compounds (PAINS) filters to rule out false positives.
- Dose-Response Analysis : Perform IC/EC assays across multiple cell lines (e.g., HEK293-TRPV3 vs. wild-type).
- Proteomics : Identify off-target binding via affinity purification-mass spectrometry (AP-MS).
Conflicting results may arise from assay conditions (e.g., DMSO concentration, cell viability thresholds), requiring stringent controls .
Q. How do structural modifications (e.g., replacing phenylthio with alkylthio groups) impact agrochemical activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-(methylthio)-5-(trifluoromethyl)picolinonitrile) and compare bioactivity against pests (e.g., Spodoptera frugiperda).
- Lipophilicity Analysis : Measure logP values to correlate trifluoromethyl/phenylthio contributions with membrane permeability.
- Crystallography : Resolve ligand-enzyme complexes (e.g., acetylcholinesterase) to map binding interactions.
Data tables comparing analogs:
| Analog | logP | IC (nM) | Target Selectivity |
|---|---|---|---|
| Parent Compound | 3.2 | 120 ± 15 | TRPV3 |
| 3-(Methylthio) Derivative | 2.8 | 450 ± 30 | Off-target |
Q. What advanced purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Continuous Flow Chromatography : Reduces solvent use and improves resolution for polar byproducts.
- Crystallization Screening : Use solvent/anti-solvent pairs (e.g., ethanol/water) to enhance crystal purity.
- Membrane Separation : Nanofiltration membranes (MWCO 300–500 Da) remove low-MW impurities.
Process analytical technology (PAT) monitors purity in real-time via inline UV/Vis or Raman spectroscopy .
Data Analysis and Optimization
Q. How can researchers apply factorial design to optimize the synthesis of this compound?
- Methodological Answer : A 2 factorial design evaluates three factors (catalyst loading, temperature, reaction time) at two levels:
- Factors :
- Catalyst: 5 mol% vs. 10 mol% CuI
- Temperature: 80°C vs. 100°C
- Time: 6 h vs. 12 h
- Response : Yield (%) and purity (% area by HPLC).
Statistical software (e.g., JMP, Minitab) identifies interactions and optimal conditions. For example, higher catalyst loading may reduce time without compromising yield .
Key Challenges and Solutions
- Contradictory Reactivity Data : Cross-validate using multiple spectroscopic techniques (e.g., NMR for trifluoromethyl stability) and replicate under inert atmospheres to rule out oxidation .
- Scale-Up Issues : Transition from batch to flow reactors minimizes exothermic risks and improves mixing for high-yield (>90%) production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
